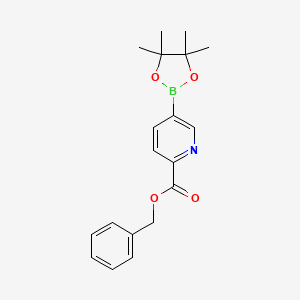
Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a chemical compound with the molecular formula C19H22BNO4 and a molecular weight of 339.2 g/mol . This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves the borylation of pyridine derivatives. One common method includes the reaction of 5-bromo-2-pyridinecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes and alkynes.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Copper Catalysts: Employed in coupling reactions with aryl iodides.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and medicinal chemistry .
科学的研究の応用
Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Material Science: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate involves its ability to participate in borylation and hydroboration reactions. These reactions facilitate the formation of carbon-boron bonds, which are crucial intermediates in the synthesis of various organic compounds. The molecular targets and pathways involved are primarily related to the activation of carbon-hydrogen bonds and the formation of new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation and hydroboration reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis.
Pinacolborane: Employed in hydroboration reactions.
Uniqueness
Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to its specific structure, which combines a pyridine ring with a boron-containing moiety. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
生物活性
Benzyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various research findings and data tables.
- Molecular Formula : C₁₉H₂₆BNO₄
- Molecular Weight : 343.23 g/mol
- CAS Number : 286961-15-7
- MDL Number : MFCD11521562
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with boron-containing reagents. The use of tetramethyl dioxaborolane enhances the stability and reactivity of the resulting compounds.
Biological Activity
Research has indicated that compounds containing the dioxaborolane moiety exhibit various biological activities, including:
-
Anticancer Activity :
- In a study examining the antiproliferative effects on cancer cell lines, compounds similar to this compound showed significant inhibition of cell growth. For example, derivatives demonstrated IC50 values ranging from 0.56 µM to 1.6 µM against various cancer cell lines, indicating potent activity against tubulin polymerization .
- Mechanism of Action :
- Selectivity and Efficacy :
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
特性
IUPAC Name |
benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-11-16(21-12-15)17(22)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYJUEBTYNHTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














